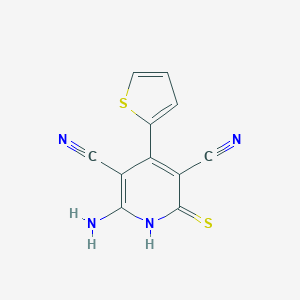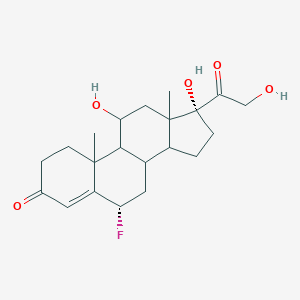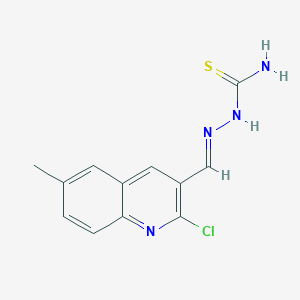![molecular formula C28H22N4O4 B304643 N'-[(6-methyl-4-oxo-4H-chromen-3-yl)methylene]-2-[2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide](/img/structure/B304643.png)
N'-[(6-methyl-4-oxo-4H-chromen-3-yl)methylene]-2-[2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(6-methyl-4-oxo-4H-chromen-3-yl)methylene]-2-[2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. The compound is a hydrazone derivative of chromone that has been synthesized using various methods.
Mechanism of Action
The mechanism of action of N-[(6-methyl-4-oxo-4H-chromen-3-yl)methylene]-2-[2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide is not fully understood. However, studies have suggested that the compound exerts its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. The compound has also been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation.
Biochemical and Physiological Effects:
N-[(6-methyl-4-oxo-4H-chromen-3-yl)methylene]-2-[2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide has been shown to exhibit various biochemical and physiological effects. The compound has been shown to reduce the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes in cancer cells. The compound has also been shown to inhibit the activity of certain inflammatory mediators.
Advantages and Limitations for Lab Experiments
One of the advantages of N-[(6-methyl-4-oxo-4H-chromen-3-yl)methylene]-2-[2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide is its significant anticancer activity against various cancer cell lines. The compound also exhibits anti-inflammatory and antioxidant properties. However, one of the limitations of the compound is its poor solubility in water, which can affect its bioavailability.
Future Directions
There are several future directions for the study of N-[(6-methyl-4-oxo-4H-chromen-3-yl)methylene]-2-[2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide. One direction is to study the compound's efficacy in animal models of cancer to determine its potential as a therapeutic agent. Another direction is to investigate the compound's mechanism of action in more detail to identify potential targets for cancer therapy. Additionally, the development of novel formulations of the compound with improved solubility and bioavailability is also an area of future research.
Synthesis Methods
The synthesis of N-[(6-methyl-4-oxo-4H-chromen-3-yl)methylene]-2-[2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide has been reported using different methods. One of the methods involves the reaction of 6-methyl-4-oxo-4H-chromene-3-carbaldehyde with 2-(1-phenyl-1H-pyrazol-5-yl)phenol in the presence of hydrazine hydrate and acetic acid. The resulting product is then reacted with 2-bromoacetic acid ethyl ester to obtain the final product.
Scientific Research Applications
N-[(6-methyl-4-oxo-4H-chromen-3-yl)methylene]-2-[2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide has been studied for its potential therapeutic applications. Studies have shown that the compound exhibits significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The compound has also been shown to have anti-inflammatory and antioxidant properties.
properties
Product Name |
N'-[(6-methyl-4-oxo-4H-chromen-3-yl)methylene]-2-[2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide |
|---|---|
Molecular Formula |
C28H22N4O4 |
Molecular Weight |
478.5 g/mol |
IUPAC Name |
N-[(Z)-(6-methyl-4-oxochromen-3-yl)methylideneamino]-2-[2-(2-phenylpyrazol-3-yl)phenoxy]acetamide |
InChI |
InChI=1S/C28H22N4O4/c1-19-11-12-26-23(15-19)28(34)20(17-35-26)16-29-31-27(33)18-36-25-10-6-5-9-22(25)24-13-14-30-32(24)21-7-3-2-4-8-21/h2-17H,18H2,1H3,(H,31,33)/b29-16- |
InChI Key |
GVMORENYQVGDRD-MWLSYYOVSA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1)OC=C(C2=O)/C=N\NC(=O)COC3=CC=CC=C3C4=CC=NN4C5=CC=CC=C5 |
SMILES |
CC1=CC2=C(C=C1)OC=C(C2=O)C=NNC(=O)COC3=CC=CC=C3C4=CC=NN4C5=CC=CC=C5 |
Canonical SMILES |
CC1=CC2=C(C=C1)OC=C(C2=O)C=NNC(=O)COC3=CC=CC=C3C4=CC=NN4C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[7-Amino-6-(4-chlorophenyl)-4,5-dihydrodithieno[2,3-b:2,3-h]quinolin-8-yl](phenyl)methanone](/img/structure/B304562.png)
![Ethyl 7-amino-6-(4-chlorophenyl)-4,5-dihydrodithieno[2,3-b:2,3-h]quinoline-8-carboxylate](/img/structure/B304563.png)
![2-(Benzylsulfanyl)-4-(4-chlorophenyl)-5,6-dihydrothieno[2,3-h]quinoline-3-carbonitrile](/img/structure/B304564.png)
![[4-methyl-2-phenyl-5-(1H-pyrrol-1-yl)thieno[2,3-d]pyrimidin-6-yl](phenyl)methanone](/img/structure/B304565.png)
![2-Amino-6-[(2-oxo-2-phenylethyl)sulfanyl]-4-(2-thienyl)-3,5-pyridinedicarbonitrile](/img/structure/B304567.png)

![10-[(hydroxyimino)methyl]-13-methyl-17-oxo-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate](/img/structure/B304569.png)
![(13S)-5-methyl-6-(6-methylheptan-2-yl)-17-oxapentacyclo[14.2.1.01,13.02,10.05,9]nonadecane](/img/structure/B304570.png)

![15-(Acetyloxy)-13-chloro-6-(1,5-dimethylhexyl)-5-methyl-19-oxapentacyclo[10.5.2.0~1,13~.0~2,10~.0~5,9~]nonadec-18-yl acetate](/img/structure/B304573.png)
![2-[4-chloro-2-(4-isoxazolyl)phenoxy]-N'-[(4-oxo-4H-chromen-3-yl)methylene]acetohydrazide](/img/structure/B304578.png)
![N'-[(6-chloro-4-oxo-4H-chromen-3-yl)methylene]-2-[2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide](/img/structure/B304579.png)

![Acetone {3-[(2-hydroxyethyl)sulfanyl]-2-quinoxalinyl}hydrazone](/img/structure/B304582.png)